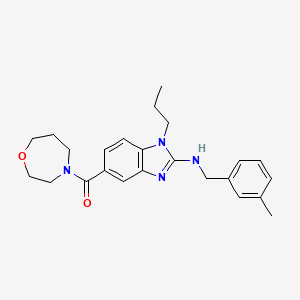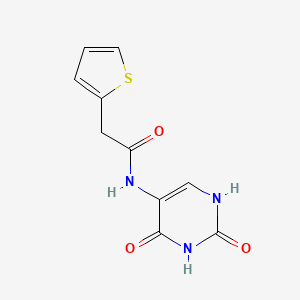
1-(2-chlorobenzyl)-4-(4-chlorobenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of piperazine derivatives involves multiple steps, including alkylation, acidulation, reduction of nitro groups, and hydrolysis, leading to various yields and structural confirmations. For example, the synthesis of 1-(2,3-dichlorophenyl)piperazine from 2,3-dichloronitrobenzene and piperazine through these steps yielded a total yield of 48.2% with structure confirmation by IR and 1H NMR (Li Ning-wei, 2005). Similarly, a study on the synthesis from 2,6-dichloro-nitrobenzene and piperazine reported a 48.2% yield with detailed analysis on influencing factors (Z. Quan, 2006).
Molecular Structure Analysis
Molecular structure studies of piperazine derivatives, such as 1-benzhydryl-4-(4-chloro-2-fluoro-benzenesulfonyl)-piperazine, have been conducted using X-ray diffraction, revealing that the piperazine ring often adopts a chair conformation with various substituents influencing the overall geometry and properties of the molecule. The compound's structure was confirmed to crystallize in the monoclinic crystal class with detailed geometric parameters provided (S. Naveen et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving piperazine derivatives can be complex, involving various catalysts and conditions to achieve desired functionalizations. Piperazine itself has been highlighted as an excellent catalyst for synthesizing a wide range of pharmaceutically relevant compounds, demonstrating the versatility and reactivity of piperazine-based structures (M. Yousefi et al., 2018).
Physical Properties Analysis
Physical properties, such as crystal structure and solubility, are crucial for understanding the applications and handling of piperazine derivatives. For instance, the crystal and molecular structure studies provide insights into the polymorphism, hydrogen bonding, and molecular interactions within the crystal lattice, influencing the compound's solubility and stability (C. Ananda Kumar et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are fundamental to the application of piperazine derivatives in various fields. Studies on derivatives like 1-(4-chlorophenyl)piperazine-1,4-diium tetrachloridozincate(II) monohydrate have explored these aspects through detailed analysis of hydrogen bonding and intermolecular interactions, providing a comprehensive understanding of the compound's chemical behavior (Imen Ben Gharbia et al., 2008).
Safety and Hazards
properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-[(4-chlorophenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2/c19-17-7-5-15(6-8-17)13-21-9-11-22(12-10-21)14-16-3-1-2-4-18(16)20/h1-8H,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLENDBNMHUFZHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorobenzyl)-4-(4-chlorobenzyl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(5-{[2-(3-methoxyphenyl)-1-piperidinyl]carbonyl}-2-methylphenyl)-2-imidazolidinone](/img/structure/B5534662.png)

![6-(3,4-dimethoxyphenyl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine](/img/structure/B5534669.png)

![3-(3-hydroxy-3-methylbutyl)-N-[(5-methoxy-1H-indol-2-yl)methyl]benzamide](/img/structure/B5534678.png)
![4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(2H-1,2,3-triazol-2-ylacetyl)piperidine](/img/structure/B5534681.png)
![N-[4-(dimethylamino)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5534688.png)
![(3S*,4R*)-1-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}-4-isopropyl-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5534690.png)
![1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-(2-furylmethyl)-N-methylmethanamine](/img/structure/B5534710.png)
![2-({5-[(4-chloro-2-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-1,3-thiazol-2-ylacetamide](/img/structure/B5534713.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(4-fluorophenyl)-1H-imidazol-5-ol](/img/structure/B5534721.png)
![N-isopropyl-4-[methyl(2-thienylsulfonyl)amino]benzamide](/img/structure/B5534734.png)
![5-[(4-fluorobenzyl)thio]-1-(1-naphthyl)-1H-tetrazole](/img/structure/B5534738.png)